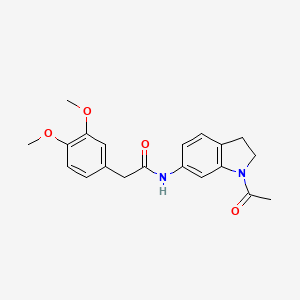

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(3,4-dimethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-13(23)22-9-8-15-5-6-16(12-17(15)22)21-20(24)11-14-4-7-18(25-2)19(10-14)26-3/h4-7,10,12H,8-9,11H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVQAKFMOAARBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 2,3-Dihydroindole

Nitration of 2,3-dihydroindole using a mixture of nitric acid and sulfuric acid at 0–5°C selectively introduces a nitro group at the C6 position, yielding 6-nitro-2,3-dihydro-1H-indole. This reaction proceeds via electrophilic aromatic substitution, with the dihydroindole’s reduced aromaticity directing nitration to the para position relative to the NH group.

Reduction of the Nitro Group

The nitro group is reduced to an amine using hydrogen gas (1 atm) over a palladium-on-carbon (Pd/C) catalyst in ethanol at room temperature. This step furnishes 2,3-dihydro-1H-indol-6-amine in high yield (85–90%). Alternative reducing agents, such as iron in hydrochloric acid, may also be employed but risk over-reduction or side reactions.

N1-Acetylation of 2,3-Dihydro-1H-indol-6-amine

Selective acetylation of the indole’s N1 position is achieved using acetyl chloride in the presence of a catalytic base.

Acetylation Procedure

A solution of 2,3-dihydro-1H-indol-6-amine (1.0 equiv) in anhydrous dichloromethane (DCM) is treated with triethylamine (2.0 equiv) and acetyl chloride (1.5 equiv) at 0°C. The reaction is stirred for 2 hours at room temperature, yielding 1-acetyl-2,3-dihydro-1H-indol-6-amine. Dimethylaminopyridine (DMAP) may be added (0.05 equiv) to accelerate the reaction. Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) affords the product in 75–80% yield.

Challenges in Regioselectivity

The C6 amine exhibits lower nucleophilicity compared to the N1 position due to resonance stabilization within the indole ring. This inherent electronic bias ensures selective acetylation at N1 without protecting the C6 amine.

Synthesis of 2-(3,4-Dimethoxyphenyl)acetic Acid

The 3,4-dimethoxyphenylacetamide side chain requires prior preparation of 2-(3,4-dimethoxyphenyl)acetic acid.

Friedel-Crafts Alkylation

3,4-Dimethoxytoluene undergoes Friedel-Crafts alkylation with chloroacetic acid in the presence of aluminum chloride (AlCl₃) in dichloroethane at 60°C. This yields 2-(3,4-dimethoxyphenyl)acetic acid after hydrolysis. The reaction proceeds via electrophilic substitution, with AlCl₃ facilitating the generation of the acylium ion.

Alternative Route: Hydrolysis of Nitriles

2-(3,4-Dimethoxyphenyl)acetonitrile is hydrolyzed under acidic conditions (6 M HCl, reflux, 6 hours) to produce the corresponding carboxylic acid. This method avoids the use of AlCl₃ but requires stringent temperature control to prevent decarboxylation.

Amide Bond Formation at C6

The final stage involves coupling 1-acetyl-2,3-dihydro-1H-indol-6-amine with 2-(3,4-dimethoxyphenyl)acetic acid.

Activation of the Carboxylic Acid

The carboxylic acid is activated as an acid chloride using oxalyl chloride (1.2 equiv) in DCM with a catalytic amount of dimethylformamide (DMF). The reaction is stirred at 0°C for 1 hour, followed by evaporation under reduced pressure to yield 2-(3,4-dimethoxyphenyl)acetyl chloride.

Coupling Reaction

A solution of 1-acetyl-2,3-dihydro-1H-indol-6-amine (1.0 equiv) in DCM is treated with triethylamine (2.0 equiv) and the acid chloride (1.2 equiv) at 0°C. Stirring for 4 hours at room temperature affords the crude product, which is purified via flash chromatography (silica gel, 30% ethyl acetate in hexane) to yield this compound in 70–75% yield.

Alternative Coupling Agents

Carbodiimide-based reagents, such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole), may also be employed. These reagents facilitate amide bond formation in DMF at room temperature, often improving yields to 80–85%.

Optimization and Troubleshooting

Solvent Selection

Polar aprotic solvents (e.g., DMF) enhance the solubility of intermediates during coupling reactions but may complicate purification. Nonpolar solvents (e.g., DCM) favor cleaner reactions but require longer reaction times.

Byproduct Formation

Over-acylation at the C6 amine is mitigated by maintaining stoichiometric control and low temperatures during the coupling step.

Purification Challenges

Silica gel chromatography effectively separates the target compound from unreacted starting materials and dimeric byproducts. Gradient elution (5–40% ethyl acetate in hexane) resolves closely eluting species.

Analytical Characterization

Successful synthesis is confirmed via spectroscopic methods:

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the indole or dimethoxyphenyl rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(3,4-dimethoxyphenyl)acetamide exhibit promising anticancer properties. For instance, derivatives of indole structures have been shown to inhibit tumor growth and induce apoptosis in cancer cells. The indole moiety is known for its ability to modulate various biological pathways involved in cancer progression.

Table 1: Summary of Anticancer Studies

| Study | Compound | Cancer Type | Mechanism of Action |

|---|---|---|---|

| Indole derivatives | Breast Cancer | Apoptosis induction | |

| Acetylindole analogs | Lung Cancer | Cell cycle arrest | |

| N-(1-acetylindole) | Colon Cancer | Inhibition of proliferation |

Pharmacological Applications

2.1 Neuropharmacology

The compound has been studied for its effects on the central nervous system (CNS). It may exhibit neuroprotective properties and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems, particularly those related to dopamine and serotonin.

Case Study: Neuroprotective Effects

In a study involving animal models of Parkinson's disease, this compound demonstrated a reduction in neuroinflammation and improved motor function. This suggests potential for further development as a neuroprotective agent.

Synthesis and Derivatives

3.1 Synthetic Pathways

The synthesis of this compound involves multi-step reactions that typically start from readily available indole derivatives. The synthetic routes often include acetylation and coupling reactions with phenolic compounds.

Table 2: Synthetic Routes Overview

| Step | Reaction Type | Reagents Used |

|---|---|---|

| 1 | Acetylation | Acetic anhydride |

| 2 | Coupling | 3,4-Dimethoxyphenol |

| 3 | Purification | Column chromatography |

Mechanism of Action

The mechanism of action of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring system may interact with enzymes or receptors, modulating their activity. The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares key structural motifs with several pharmacologically active molecules, enabling comparative analysis of substituent effects on bioactivity. Below is a detailed comparison:

Table 1: Structural and Pharmacological Comparison

Key Observations:

Substituent-Driven Target Specificity: The 1-acetyl-2,3-dihydroindole moiety in the target compound and JNJ5207787 suggests a preference for GPCR or ion channel interactions, whereas the quinoline in A-740003 enhances P2X7 receptor selectivity . Methoxy groups on the phenyl ring (common in all compounds) likely improve lipid solubility and membrane permeability, critical for CNS penetration .

Activity Divergence :

- Epirimil ’s pyrimidine-thioether group confers anticonvulsant properties distinct from the neuropathic pain focus of A-740003 .

- JNJ5207787 ’s acrylamide and piperidine extensions enable multi-receptor engagement, contrasting with the simpler acetamide linkage in the target compound .

Synthetic Utility :

- Rip-B and related phenethylamine derivatives serve as intermediates in alkaloid synthesis, highlighting the versatility of the 3,4-dimethoxyphenylacetamide scaffold in medicinal chemistry .

Structural Analogs in Non-Pharmacological Contexts

While the primary focus is on therapeutic applications, certain structural analogs (e.g., 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide, alachlor) are agrochemicals. These compounds retain the acetamide backbone but feature chloro and alkyl substituents, emphasizing how minor modifications shift applications from pharmacology to pest control .

Biological Activity

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(3,4-dimethoxyphenyl)acetamide, a compound with potential pharmacological significance, has garnered attention in the fields of medicinal chemistry and drug discovery. This article focuses on its biological activity, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Profile

The compound's molecular formula is C21H19N3O2, with a molecular weight of 345.4 g/mol. Its structure features an indole moiety, which is often associated with various biological activities including anticancer and anti-inflammatory properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H19N3O2 |

| Molecular Weight | 345.4 g/mol |

| InChI Key | UZASAPMEJYWYLC-UHFFFAOYSA-N |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that indole derivatives can induce apoptosis in various cancer cell lines.

Case Study: Indole Derivatives and Cancer Cell Apoptosis

A study evaluated the cytotoxic effects of indole derivatives on A549 lung cancer cells. The results demonstrated that certain derivatives led to a significant increase in cell apoptosis, with IC50 values ranging from 4.2 μM to 49.85 μM depending on the specific structure of the compound tested .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by interfering with cell cycle progression.

- Induction of Apoptosis : Many indole derivatives activate apoptotic pathways through the modulation of Bcl-2 family proteins and caspase activation.

- Anti-inflammatory Effects : Some studies suggest that these compounds may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the chemical structure significantly influence the biological activity of this class of compounds. For example:

- Substituents on the Phenyl Ring : The presence of methoxy groups at specific positions on the phenyl ring enhances anticancer activity.

- Indole Moiety Configuration : The stereochemistry and substituents on the indole nitrogen can affect binding affinity to target proteins involved in cancer progression.

Summary of Biological Activity Studies

Q & A

Q. Advanced Experimental Design

- Temperature Control : Lower temperatures (0–5°C) during sensitive steps (e.g., acylation) minimize side reactions, while heating (50–80°C) accelerates coupling .

- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. BOP) to enhance efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility, while toluene or THF may reduce byproduct formation .

- Yield Analysis : Monitor intermediates via TLC/HPLC and adjust stoichiometry (e.g., 1.2–1.5 equivalents of 3,4-dimethoxyphenylacetic acid) .

What techniques are used to characterize the compound’s structure?

Q. Basic Structural Analysis

- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., acetyl methyl at δ ~2.1 ppm, methoxy groups at δ ~3.7–3.9 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 424.18 for C23H24N2O5) .

- IR Spectroscopy : Detects functional groups (amide C=O stretch ~1650–1700 cm⁻¹) .

How can X-ray crystallography resolve structural ambiguities in analogs?

Q. Advanced Crystallographic Methods

- Crystal Growth : Use slow evaporation in solvents like ethanol/dichloromethane to obtain single crystals .

- Data Collection : Employ SHELX programs (e.g., SHELXL for refinement) to analyze unit cell parameters and hydrogen-bonding patterns (e.g., P21/c space group, β ~93.5°) .

- Graph Set Analysis : Map hydrogen-bonding networks (e.g., R₂²(8) motifs) to validate supramolecular interactions .

What biological targets are associated with this compound?

Q. Basic Target Screening

- Enzyme Assays : Test phosphodiesterase 4 (PDE4) inhibition using fluorogenic substrates (e.g., 3′,5′-cAMP analogs) .

- Receptor Binding : Radioligand displacement assays (e.g., [³H]-rolipram for PDE4) to determine IC₅₀ values .

- Cell-Based Assays : Measure anti-inflammatory activity (e.g., TNF-α suppression in macrophages) .

How can conflicting pharmacological data for PDE4 inhibition be resolved?

Q. Advanced Mechanistic Validation

- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Mutagenesis : Engineer PDE4 isoforms (e.g., PDE4B vs. PDE4D) to identify binding residues .

- Molecular Docking : Use AutoDock Vina to model interactions between the acetamide group and PDE4’s catalytic pocket .

How do solubility and stability impact experimental reproducibility?

Q. Basic Physicochemical Profiling

- Solubility Testing : Use shake-flask method in PBS (pH 7.4) or DMSO for stock solutions .

- Stability Assays : HPLC monitoring under varying pH (2–9) and temperatures (4–37°C) to assess degradation .

- Light Sensitivity : Store samples in amber vials if UV-Vis spectroscopy indicates photodegradation .

What computational approaches support structure-activity relationship (SAR) studies?

Q. Advanced Modeling Strategies

- QSAR Modeling : Train models with descriptors (e.g., logP, polar surface area) to predict bioactivity .

- MD Simulations : Run 100-ns trajectories in GROMACS to analyze ligand-receptor dynamics (e.g., PDE4-flexible loops) .

- ADMET Prediction : Use SwissADME to optimize pharmacokinetics (e.g., blood-brain barrier penetration) .

How do hydrogen-bonding patterns influence biological activity?

Q. Advanced Crystallography & SAR

- Etter’s Rules : Analyze hydrogen-bond donor/acceptors (e.g., amide N-H as donor, methoxy O as acceptor) to predict crystal packing and solubility .

- Bioisosteric Replacement : Substitute 3,4-dimethoxyphenyl with 4-fluorophenyl to assess potency changes .

How should researchers address discrepancies in reported IC₅₀ values across studies?

Q. Advanced Data Reconciliation

- Assay Standardization : Use uniform substrate concentrations (e.g., 10 µM cAMP) and incubation times (30 min) .

- Control Normalization : Include reference inhibitors (e.g., rolipram) to calibrate inter-lab variability .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated data from ≥3 independent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.